(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile
Overview
Description
(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is a useful research compound. Its molecular formula is C18H16N6S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- The compound has been synthesized through the alkylation of cyanothioacetamide, leading to the formation of analogs like 2-benzylsulfanyl-4,6-dimethylpyridine-3-carbonitrile. This showcases its versatility in creating a range of chemical structures (Dyachenko et al., 2018).
Applications in Organic Chemistry
- It serves as a precursor in the synthesis of various organic compounds. For instance, it has been used in the novel synthesis of 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles, highlighting its significance in organic synthesis (D’hooghe et al., 2007).
Catalysis and Ligand Formation
- The compound has implications in the development of ligands for catalysis. It has been part of the study in rigid P-chiral phosphine ligands used for rhodium-catalyzed asymmetric hydrogenation, demonstrating its application in catalytic processes (Imamoto et al., 2012).
Structural Studies
- X-ray diffractometry studies have involved derivatives of this compound to understand the effects of capto-dative substitution on molecular geometry, contributing to our understanding of molecular structures in chemistry (Tinant et al., 2010).
Self-Healing Materials
- A derivative of this compound, bis(4-aminophenyl) disulfide, has been used in the design of self-healing poly(urea–urethane) elastomers. This underscores its potential in creating advanced materials with self-healing properties (Rekondo et al., 2014).
Sensor Development
- It has been included in the design of multi-mode fluorescence sensors for the detection of volatile amines, indicating its utility in sensor technology (Kong et al., 2017).
Properties
IUPAC Name |
(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXZJFMOKTQEZ-AJNZCQSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)/C(=C(\N)/SC2=CC=CC=C2N)/C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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